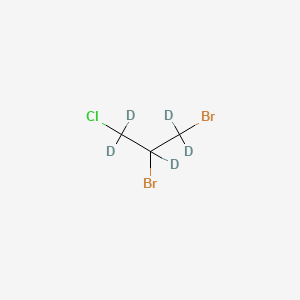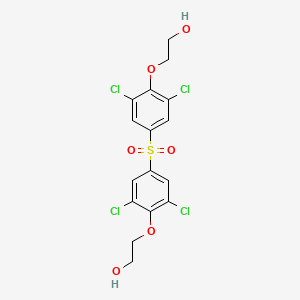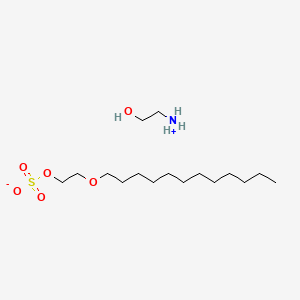
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is a chemical compound with the molecular formula C₁₄H₃₂O₄S. It is a quaternary ammonium compound that is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-dodecanol with ethylene oxide to form 2-dodecyloxyethanol, which is then reacted with chlorosulfonic acid to produce the sulphate ester. The resulting sulphate ester is then neutralized with 2-hydroxyethylamine to form (2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 2-dodecanol with ethylene oxide in the presence of a catalyst, followed by the addition of chlorosulfonic acid and neutralization with 2-hydroxyethylamine. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Substitution reactions can be performed using nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives of the compound.
Scientific Research Applications
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is utilized in biological studies to investigate cell membrane interactions and membrane permeability.
Industry: It is used in the production of personal care products, detergents, and cleaning agents.
Mechanism of Action
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. it is unique in its specific chemical structure and properties, which make it suitable for certain applications where other compounds may not be as effective.
Comparison with Similar Compounds
Benzalkonium chloride
Cetylpyridinium chloride
Dodecyltrimethylammonium bromide
Properties
CAS No. |
68184-04-3 |
|---|---|
Molecular Formula |
C16H37NO6S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-dodecoxyethyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C14H30O5S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2 |
InChI Key |
JIEGFJDQHRUKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Related CAS |
94825-15-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


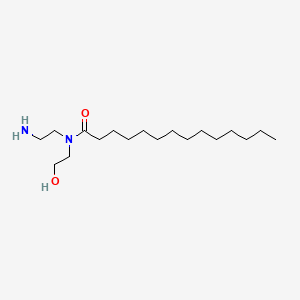
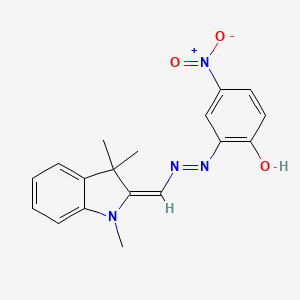
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
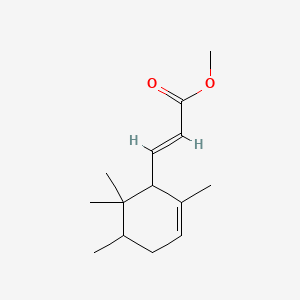
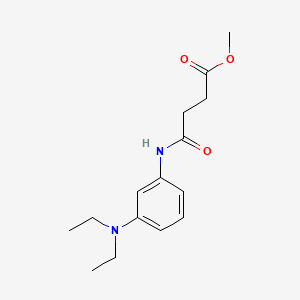
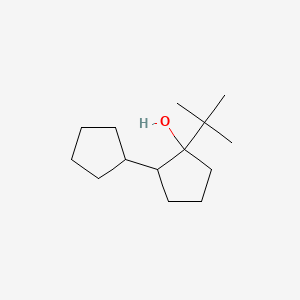
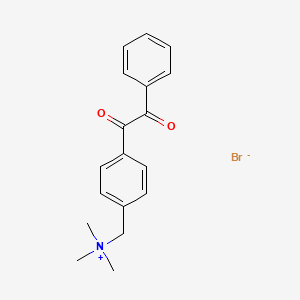

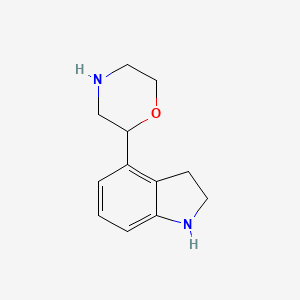
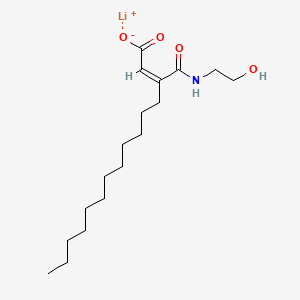
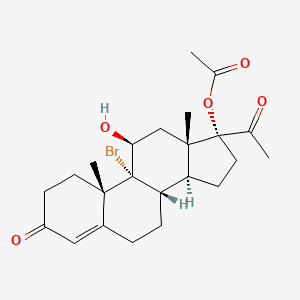
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
